![molecular formula C26H22N2O4 B4895663 methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate
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Overview
Description
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate, also known as MPA, is a compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. MPA has been used in various applications, including in the study of cancer and other diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in cancer cells, and their inhibition by methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate also has some limitations. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, particularly its interaction with HDACs. Additionally, the development of new analogs of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate with improved efficacy and reduced toxicity is an area of active research.
Conclusion
In conclusion, methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is a synthetic compound that has been widely used in scientific research. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of HDACs. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate, including investigating its potential as a therapeutic agent and exploring its mechanism of action in greater detail.
Synthesis Methods
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is a synthetic compound that has been synthesized using various methods. One of the most common methods used to synthesize methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is the condensation reaction of 4-amino benzoic acid and 2-benzoylbenzoic acid with methyl acrylate. The reaction is catalyzed by triethylamine and heated under reflux. The product is then purified using column chromatography to obtain methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate.
Scientific Research Applications
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has been widely used in scientific research, particularly in the study of cancer. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-32-26(31)21-15-17-22(18-16-21)27-25(30)23(14-8-11-19-9-4-2-5-10-19)28-24(29)20-12-6-3-7-13-20/h2-18H,1H3,(H,27,30)(H,28,29)/b11-8+,23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCNWVKWPBZTK-OBRGUKLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate |
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